molecular formula C16H17BrN2O5S B486698 (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 794548-16-6

(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B486698
CAS No.: 794548-16-6
M. Wt: 429.3g/mol
InChI Key: XTCNWOZEYDXGAA-UHFFFAOYSA-N
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Description

(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:

    Formation of the 4-Bromo-3-methoxyphenylsulfonyl chloride: This can be achieved by reacting 4-bromo-3-methoxyaniline with chlorosulfonic acid.

    Coupling with piperazine: The resulting sulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine intermediate.

    Attachment of the furan-2-yl group: Finally, the intermediate is reacted with furan-2-carboxylic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification processes.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of 4-hydroxy-3-methoxyphenyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Pharmaceutical Research: It may be investigated for its potential therapeutic effects in various diseases.

    Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone would depend on its specific target. Generally, it may interact with proteins or enzymes, altering their function. The sulfonyl group can form strong interactions with amino acid residues, while the aromatic and heterocyclic structures can engage in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

  • (4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
  • (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone

Uniqueness:

  • The presence of the bromine atom in (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone can lead to unique reactivity patterns compared to its chloro or thiophene analogs.
  • The combination of the furan ring with the sulfonyl piperazine structure may confer distinct biological activity and binding properties.

Properties

IUPAC Name

[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O5S/c1-23-15-11-12(4-5-13(15)17)25(21,22)19-8-6-18(7-9-19)16(20)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCNWOZEYDXGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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